9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine

PET reporter gene imaging HSV1-tk nucleoside tracer selectivity

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine (FHBG; CAS 206067-83-6) is a fluorinated acyclic guanosine nucleoside analogue derived from penciclovir via substitution of the 4′-hydroxyl with fluorine. Unlike its parent penciclovir—a potent anti-herpetic agent—FHBG is primarily deployed as a cold precursor for the positron emission tomography (PET) radiotracer [18F]FHBG, which serves as a reporter probe for herpes simplex virus type 1 thymidine kinase (HSV1-tk) and its mutant HSV1-sr39tk gene expression.

Molecular Formula C10H14FN5O2
Molecular Weight 255.25 g/mol
CAS No. 206067-83-6
Cat. No. B1449614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine
CAS206067-83-6
Molecular FormulaC10H14FN5O2
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CCC(CO)CF)N=C(NC2=O)N
InChIInChI=1S/C10H14FN5O2/c11-3-6(4-17)1-2-16-5-13-7-8(16)14-10(12)15-9(7)18/h5-6,17H,1-4H2,(H3,12,14,15,18)
InChIKeyCEIVUGLBKBWVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine (FHBG) | Supplier Selection Guide for HSV1-tk PET Reporter Probe Procurement


9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine (FHBG; CAS 206067-83-6) is a fluorinated acyclic guanosine nucleoside analogue derived from penciclovir via substitution of the 4′-hydroxyl with fluorine [1]. Unlike its parent penciclovir—a potent anti-herpetic agent—FHBG is primarily deployed as a cold precursor for the positron emission tomography (PET) radiotracer [18F]FHBG, which serves as a reporter probe for herpes simplex virus type 1 thymidine kinase (HSV1-tk) and its mutant HSV1-sr39tk gene expression [2]. The fluorine substitution not only enables 18F radiolabeling but also critically modulates substrate specificity: FHBG is rapidly phosphorylated by viral TK yet remains a poor substrate for mammalian thymidine kinase, a property that underpins its imaging selectivity [1].

Why Penciclovir, Ganciclovir, or FHPG Cannot Substitute for 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine in Quantitative PET Imaging Pipelines


Although FHBG shares the acycloguanosine scaffold with penciclovir and ganciclovir, the 4-fluoro substituent fundamentally alters the compound's utility profile: penciclovir lacks the fluorine atom required for 18F PET imaging and must rely on 3H labeling, which is incompatible with clinical PET [1]; ganciclovir exhibits significantly higher mammalian kinase substrate activity, increasing non-specific background [2]; and the alternative 18F-labeled acycloguanosine FHPG demonstrates markedly weaker HSV1-tk-dependent cellular accumulation—approximately 7.4-fold lower than FHBG in direct comparisons—resulting in inferior image contrast [3]. These structural and pharmacokinetic divergences mean that substituting any in-class analogue for FHBG in PET reporter gene imaging protocols leads to either loss of the 18F signal entirely, unacceptable background noise, or insufficient target-to-background ratios for reliable quantification.

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine: Quantified Differential Performance vs. Comparator PET Reporter Probes


PET Imaging Selectivity: 71-Fold Differential Uptake in HSV1-tk-Transduced vs. Wild-Type Cells at 5 Hours

In the foundational preclinical characterization of [18F]FHBG in HT-29 human colon cancer cells, Alauddin et al. demonstrated that cellular uptake in HSV1-tk-transduced cells exceeded that in wild-type control cells by 31-fold (P<0.001) at 1 hour and 71-fold (P<0.001) at 5 hours of incubation [1]. In vivo, tumor uptake of [18F]FHBG in transduced xenografts was 4-fold (P<0.05) and 13-fold (P<0.001) higher than control tumors at 2 and 5 hours post-injection, respectively, with transduced tumor-to-normal tissue ratios ranging from 2 to 25 [1]. This contrasts sharply with [3H]penciclovir, which, while also a TK substrate, cannot be imaged by PET and yields no spatial information in living subjects. Compared with the alternative 18F-labelled acycloguanosine FHPG, which achieves only a 5.5-fold C6tk/C6 accumulation ratio at 2 hours, FHBG delivers a 40.8-fold ratio under identical conditions in the same study [2].

PET reporter gene imaging HSV1-tk nucleoside tracer selectivity

Head-to-Head vs. FHPG: 7–10× Higher HSV1-tk-Dependent Accumulation Confirmed Across Independent Models

Two independent studies directly comparing FHBG with FHPG establish a consistent superiority margin. In the C6 rat glioma model, Buursma et al. reported C6tk/C6 accumulation ratios at 2 hours of 40.8 for [18F]FHBG versus 5.5 for [18F]FHPG—a 7.4-fold difference [1]. In a human breast cancer model (MCF7 cells), Alauddin et al. found that [18F]FHBG accumulation in HSV1-tk-expressing cells was 9- to 13-fold higher than tk-negative controls (P<0.001), whereas [18F]FHPG achieved only a 2- to 3-fold differential (P<0.05)—representing an approximately 4.3-fold advantage for FHBG in the minimal selectivity window [2]. The net accumulation rate for FHBG in RG2TK+ cells was 0.022 ± 0.001 mL/min/g cells, compared to 0.0077 ± 0.0003 for FHPG [3], a 2.86-fold difference in initial uptake kinetics.

PET tracer comparison HSV1-tk imaging FHBG vs FHPG

Time-Dependent Specific Accumulation Advantage: FHBG Outperforms FIAU and FMAU at Later Imaging Time Points

While FIAU achieves higher absolute tumor uptake (%dose/g) than FHBG—2-hour in vivo uptake of 1.22 ± 0.21 vs. 0.074 ± 0.49 %dose/g in RG2TK+ xenografts [1]—FHBG demonstrates a critical temporal differentiation: its transduced-to-control uptake ratio increases from 4.2-fold at 1 hour to 12.6-fold at 2 hours (P<0.001) in a breast cancer model [2], and from 31-fold at 1 hour to 71-fold at 5 hours in vitro [3]. In contrast, FMAU's ratio was 3.7-fold at 1 hour and only 5.5-fold at 2 hours [2]. FIAU accumulation plateaus earlier and is accompanied by substantially slower plasma clearance (FHBG > FHPG >> FIAU), contributing to higher abdominal background at late time points [1]. Importantly, Alauddin et al. concluded that FHBG is 'superior in terms of specific accumulation in transfected cells at later time points' despite FMAU's higher total incorporation [2].

PET tracer kinetics HSV1-tk imaging FHBG vs FIAU vs FMAU

Validated Human Pharmacokinetics and FDA IND Clearance: Only 8.4% Residual Blood Activity at 30 Minutes with >99% Radiochemical Purity

[18F]FHBG is one of the few HSV1-tk PET reporter probes to have completed formal human pharmacokinetic and dosimetry evaluation. In healthy volunteers (n=10), [18F]FHBG demonstrated rapid blood clearance with only 8.42% ± 4.76% of peak blood activity remaining at approximately 30 minutes post-injection, and a plasma-to-whole-blood activity ratio of 0.91 ± 0.04 across the study period [1]. The compound exhibited no blood-brain barrier penetration, and <0.0002% of injected dose per gram was observed in non-excretory tissues. At 180 minutes post-injection, 83% of urinary activity remained as intact [18F]FHBG, confirming in vivo metabolic stability [1]. Synthesis was achieved with a specific activity range of 37,000–444,000 GBq/mmol and radiochemical purity consistently >99% [1]. Critically, a dedicated preclinical safety evaluation demonstrated no significant toxicity at 100× the expected human dose (14 μg/kg cold FHBG for 14 days in rats and rabbits), and the U.S. Food and Drug Administration has approved FHBG as an Investigational New Drug [2]. By comparison, many competing tracers such as FEAU and FMAU lack published human dosimetry data of equivalent rigor.

human pharmacokinetics PET tracer dosimetry FDA IND

Reduced Anti-HSV-1 Potency vs. Penciclovir as a Differentiating Feature for Imaging Selectivity

A critical and often overlooked differentiator is that FHBG is a substantially weaker substrate for HSV1-TK-mediated cytotoxicity than its parent penciclovir. In HeLa cells stably transfected with mutant HSV1-mNLS-sr39TK, Sundaram et al. determined LC50 values of 3.5 μM for FHBG versus 32 nM for penciclovir—a 109-fold reduction in potency [1]. This diminished antiviral activity, while undesirable for therapeutic applications, is mechanistically advantageous for reporter gene imaging: it reduces the probability that FHBG administration will cause unintended tk-mediated cytotoxicity in transduced cells, and it minimizes pharmacological interference when FHBG imaging is paired with ganciclovir (GCV) suicide gene therapy—since FHBG and GCV compete for the same active site [2]. The study further demonstrated that the newly designed conformationally rigid analogue 6 was 47-fold more potent than FHBG, confirming that FHBG occupies a specific low-potency niche within the chemical space of TK substrates [1].

HSV-1 thymidine kinase LC50 cytotoxicity FHBG vs penciclovir

Reproducible Multi-Module Automated Synthesis: Radiochemical Yields of 21–32% with Purity ≥98% Across Platforms

The reliability of FHBG procurement for institutional PET centers depends on demonstrated synthetic robustness. Kang et al. compared two commercial automated synthesis modules: the Tracerlab MX delivered a decay-corrected radiochemical yield (RCY) of 21.0 ± 3.8% with 98 ± 0.9% radiochemical purity and a synthesis time of 63 ± 5 minutes; the Explora RN module achieved an RCY of 32.0 ± 1.2% with 99.0 ± 0.6% purity and a reduced synthesis time of 38 ± 2 minutes [1]. The original Alauddin et al. synthesis (1998) reported an RCY of 8.0–22.3% (average 12%, decay-corrected) with >99% radiochemical purity and specific activity of 320 mCi/μmol [2]. A simplified one-pot automated method by Tang et al. (2010) utilized Sep-Pak purification instead of HPLC, achieving 8–14% RCY (decay-uncorrected) with >99% purity in under 40 minutes total synthesis time [3]. These independently validated synthesis routes confirm that cold FHBG precursor can be reliably converted to [18F]FHBG meeting clinical-grade specifications across diverse hardware platforms.

radiochemical synthesis automated PET tracer production GMP compliance

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Preclinical PET Imaging of HSV1-tk Reporter Gene Expression in Rodent Tumor Models

For laboratories establishing quantitative PET imaging of HSV1-tk reporter gene expression in mouse or rat xenograft models, FHBG cold precursor is the best-validated option: the 71-fold in vitro and 13-fold in vivo transduced-to-control uptake differential provides sufficient dynamic range for robust quantitation [1], and the 2-compartment (control) vs. 3-compartment (tk-expressing) kinetic model allows noninvasive estimation of HSV1-sr39TK enzyme activity with a k3 correlation of r²=0.88 [2]. Procurement of GMP-grade FHBG precursor is essential to ensure radiochemical purity >99% and specific activity adequate for small-animal PET (≥320 mCi/μmol) [3].

Monitoring Suicide Gene Therapy Efficacy with Combined [18F]FHBG PET and Ganciclovir Treatment

In HSV1-tk/ganciclovir suicide gene therapy protocols, FHBG is uniquely suited as a theranostic imaging agent because its 109-fold lower TK-mediated cytotoxicity versus penciclovir (LC50 3.5 μM vs. 32 nM) minimizes off-target cell killing during imaging and avoids confounding the therapeutic readout [4]. PET imaging with [18F]FHBG can detect HSV1-sr39tk-expressing tumors susceptible to GCV, monitor GCV-induced tumor regression, and identify regrowth of tk-negative escape variants, all within the same subject over longitudinal imaging sessions [1].

IND-Enabled Clinical Gene Therapy Imaging Trials Requiring Validated Human Dosimetry

For clinical investigators planning to incorporate PET reporter gene imaging into gene therapy trials, FHBG is the only HSV1-tk reporter probe with published human pharmacokinetic and dosimetry data (n=10 healthy volunteers), demonstrating rapid blood clearance (8.4% residual at 30 min), no brain penetration, and 83% urinary stability at 180 min [5]. Combined with FDA IND approval and preclinical safety showing no toxicity at 100× the expected human dose [6], FHBG precursor procurement directly supports regulatory filings by providing established safety and dosimetry references that competing tracers (FEAU, FMAU, FHPG) lack.

High-Throughput Screening of Mutant HSV1-TK Enzyme Variants for Optimized Reporter Gene Systems

The availability of FHBG as a cold reference standard enables in vitro screening of novel HSV1-tk mutant libraries using competitive uptake or phosphorylation assays. The validated LC50 of 3.5 μM against HSV1-mNLS-sr39TK [4] and the quantified selectivity window (>28.6-fold between wild-type and sr39TK-expressing HeLa cells) provide benchmark values against which new mutant TK variants can be assessed. The established 3-compartment kinetic model with k3 as a surrogate for TK enzyme activity [2] further supports quantitative comparison across enzyme variants when cold FHBG is used as a reference inhibitor in phosphorylation rate assays.

Quote Request

Request a Quote for 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.